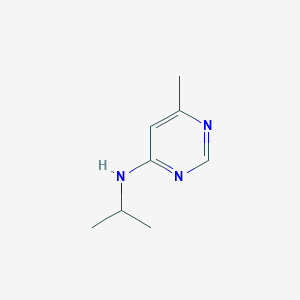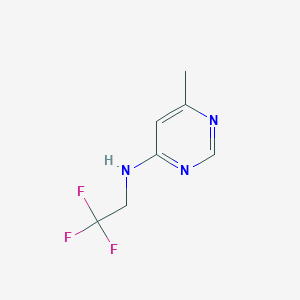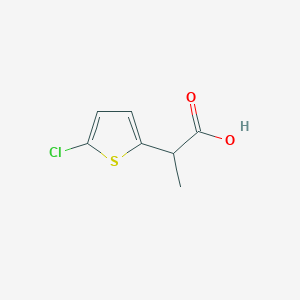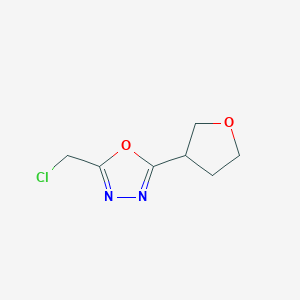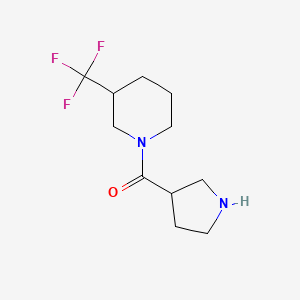
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine
説明
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine, also known as PCP, is a synthetic dissociative drug that has been widely used in scientific research due to its unique properties. This compound was first synthesized in the 1950s and has since been used in various research studies to explore its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. By binding to the receptor, 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine blocks the influx of calcium ions and disrupts the normal functioning of the receptor, leading to the dissociative and hallucinogenic effects associated with the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine are complex and varied. In addition to its effects on the NMDA receptor, 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine also interacts with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. These interactions can lead to a range of effects, including altered perception, cognition, and mood, as well as changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine has several advantages for use in laboratory experiments. It is a potent and selective NMDA receptor antagonist, making it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine also has several limitations, including its potential for toxicity and abuse, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine. One area of interest is the development of new NMDA receptor antagonists with improved selectivity and safety profiles. Another area of interest is the use of 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine and other dissociative drugs in the treatment of psychiatric disorders, such as depression and anxiety. Finally, there is a need for further research on the long-term effects of 1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine use, both in terms of its potential for addiction and its impact on cognitive and neurological function.
科学的研究の応用
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine has been widely used in scientific research due to its ability to induce dissociative states and alter perception and cognition. It has been used in studies exploring the effects of NMDA receptor antagonists on the brain, as well as in studies investigating the neurobiology of addiction and psychiatric disorders.
特性
IUPAC Name |
pyrrolidin-3-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O/c12-11(13,14)9-2-1-5-16(7-9)10(17)8-3-4-15-6-8/h8-9,15H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSOFXWPXQOGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-3-carbonyl)-3-(trifluoromethyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



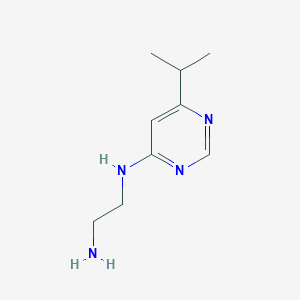
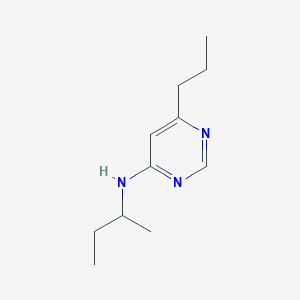
![N-[(oxan-4-yl)methyl]cyclohexanamine](/img/structure/B1465714.png)
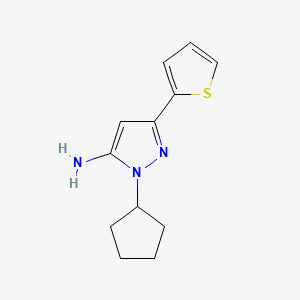
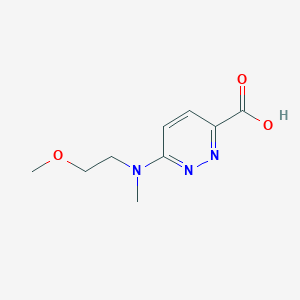
![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-2-yl)acetic acid](/img/structure/B1465719.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1465720.png)
![2-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1465721.png)
